molecular formula C3H8O2S B14620283 1,3-Propanediol, 2-mercapto- CAS No. 59129-78-1

1,3-Propanediol, 2-mercapto-

Cat. No.: B14620283
CAS No.: 59129-78-1
M. Wt: 108.16 g/mol
InChI Key: NBUVVXNTRSKQSQ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-mercapto- is a versatile chemical compound known for its unique properties and wide range of applications. It is also referred to as 3-Mercapto-1,2-propanediol or 1-Thioglycerol. This compound is characterized by its colorless to pale yellow liquid form and a mercaptan-like odor. It is highly soluble in water and alcohol, making it suitable for various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-mercapto- can be synthesized through the reaction of 3-chloro-1,2-propanediol with potassium bisulfide in an ethanolic solution. This method involves heating the solution to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 1,3-Propanediol, 2-mercapto- often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound meets the required purity standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-mercapto- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-mercapto- involves its ability to break disulfide bonds, making it a valuable reducing agent. This property is crucial in protein chemistry, where it aids in protein denaturation and renaturation. Additionally, its antioxidant properties protect biological systems from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-mercapto- stands out due to its dual functionality as both a reducing agent and an antioxidant. Its high solubility in water and alcohol, along with its stability under normal conditions, makes it a versatile compound for various applications in biochemistry, pharmaceuticals, and nanotechnology .

Properties

CAS No.

59129-78-1

Molecular Formula

C3H8O2S

Molecular Weight

108.16 g/mol

IUPAC Name

2-sulfanylpropane-1,3-diol

InChI

InChI=1S/C3H8O2S/c4-1-3(6)2-5/h3-6H,1-2H2

InChI Key

NBUVVXNTRSKQSQ-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)S)O

Origin of Product

United States

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